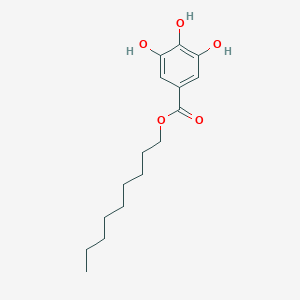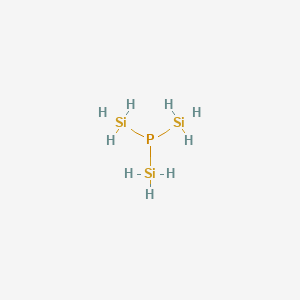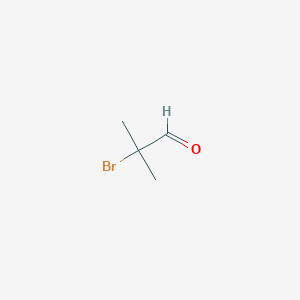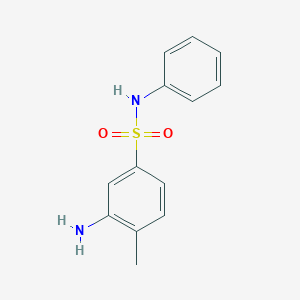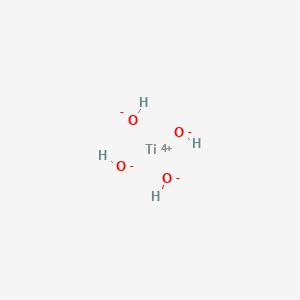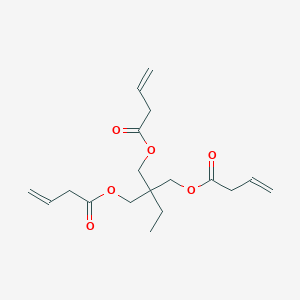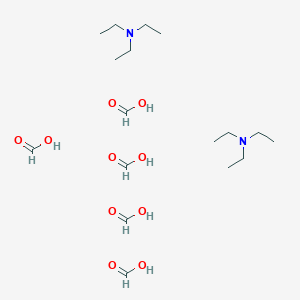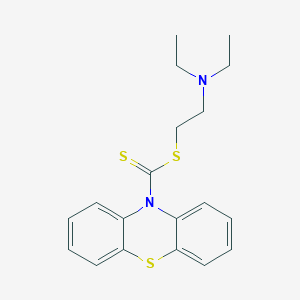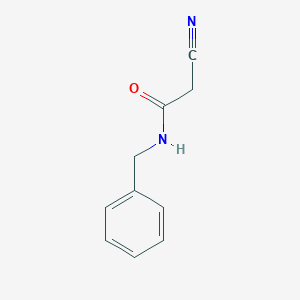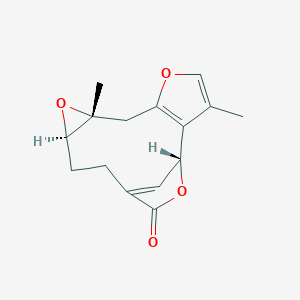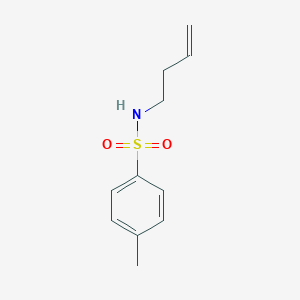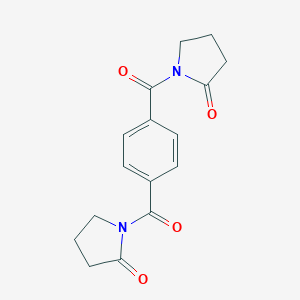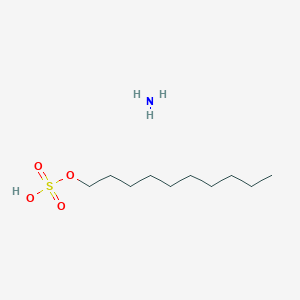
Ammonium decyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium decyl sulphate, also known as ADS, is a surfactant that is commonly used in various industries such as cosmetics, pharmaceuticals, and detergents. It is an anionic surfactant that is derived from the reaction of decyl alcohol with sulphuric acid. ADS is known for its excellent foaming properties, emulsifying abilities, and its ability to reduce surface tension.
Wissenschaftliche Forschungsanwendungen
Ammonium decyl sulphate has been extensively studied for its various applications in scientific research. It is commonly used as a surfactant in the preparation of nanoparticles, liposomes, and emulsions. Ammonium decyl sulphate has been shown to stabilize nanoparticles and liposomes, which makes it an ideal surfactant for drug delivery systems. Ammonium decyl sulphate has also been used in the preparation of microemulsions, which are used in the formulation of various pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ammonium decyl sulphate involves its ability to reduce surface tension and stabilize emulsions. Ammonium decyl sulphate molecules have a hydrophobic tail and a hydrophilic head. The hydrophobic tail interacts with the nonpolar molecules, while the hydrophilic head interacts with the polar molecules. This interaction reduces the surface tension and stabilizes the emulsion.
Biochemische Und Physiologische Effekte
Ammonium decyl sulphate has been shown to have minimal toxicity and is generally considered safe for use in various industries. However, studies have shown that Ammonium decyl sulphate can cause skin irritation and sensitization. Ammonium decyl sulphate has also been shown to cause eye irritation and can be harmful if ingested.
Vorteile Und Einschränkungen Für Laborexperimente
Ammonium decyl sulphate has several advantages as a surfactant in lab experiments. It is readily available and is relatively inexpensive. Ammonium decyl sulphate has excellent foaming properties and can be used as a detergent in lab experiments. However, Ammonium decyl sulphate has some limitations. It can interfere with some analytical methods, and its use may require additional purification steps.
Zukünftige Richtungen
There are several future directions for the use of Ammonium decyl sulphate in scientific research. Ammonium decyl sulphate can be used in the formulation of various drug delivery systems. Its ability to stabilize nanoparticles and liposomes makes it an ideal surfactant for drug delivery. Ammonium decyl sulphate can also be used in the preparation of microemulsions, which can be used in the formulation of various pharmaceuticals. Additionally, Ammonium decyl sulphate can be used in the preparation of various cosmetics and personal care products. Its excellent foaming properties make it an ideal ingredient in shampoos and body washes.
Conclusion:
In conclusion, Ammonium decyl sulphate is a surfactant that is widely used in various industries. Its excellent foaming properties, emulsifying abilities, and ability to reduce surface tension make it an ideal ingredient in various formulations. Ammonium decyl sulphate has been extensively studied for its applications in scientific research, and its use in drug delivery systems and the formulation of pharmaceuticals is promising. However, its use may require additional purification steps, and it can interfere with some analytical methods.
Synthesemethoden
The synthesis of Ammonium decyl sulphate involves the reaction of decyl alcohol with sulphuric acid. The reaction produces Ammonium decyl sulphate and water as by-products. The process involves the addition of decyl alcohol to the sulphuric acid solution while maintaining a temperature of 60-70°C. The reaction is exothermic and produces heat. The reaction mixture is then neutralized with ammonia to obtain Ammonium decyl sulphate.
Eigenschaften
CAS-Nummer |
13177-52-1 |
|---|---|
Produktname |
Ammonium decyl sulphate |
Molekularformel |
C10H25NO4S |
Molekulargewicht |
255.38 g/mol |
IUPAC-Name |
azane;decyl hydrogen sulfate |
InChI |
InChI=1S/C10H22O4S.H3N/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H,11,12,13);1H3 |
InChI-Schlüssel |
VPDKMELSVLIAOG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOS(=O)(=O)O.N |
Kanonische SMILES |
CCCCCCCCCCOS(=O)(=O)O.N |
Andere CAS-Nummern |
13177-52-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



